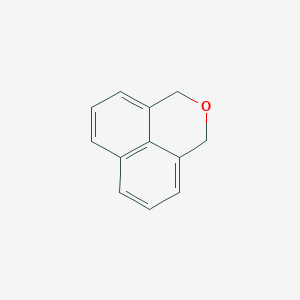
Naphthalan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalan, also known as naphthalene, is an organic compound with the chemical formula C10H8. It is a white crystalline solid with a characteristic odor of coal tar. This compound is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. It is commonly found in mothballs and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalan can be synthesized through several methods, including the distillation of coal tar and the catalytic hydrogenation of petroleum. The primary method involves the fractional distillation of coal tar, where this compound is isolated as a fraction .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of petroleum-derived hydrocarbons. This process involves the use of catalysts such as platinum or palladium under high pressure and temperature conditions to convert hydrocarbons into this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalan undergoes various chemical reactions, including:
Reduction: Reduction of this compound with sodium in ethanol yields 1,4-dihydronaphthalene.
Substitution: this compound undergoes electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at 60°C produce 1-nitronaphthalene.
Sulfonation: Concentrated sulfuric acid at 60°C yields 1-naphthalenesulfonic acid, while at 165°C, it produces 2-naphthalenesulfonic acid.
Halogenation: Chlorine in the presence of carbon tetrachloride forms 1-chloronaphthalene.
Major Products:
Phthalic anhydride: from oxidation.
1,4-dihydronaphthalene: from reduction.
1-nitronaphthalene: from nitration.
1-chloronaphthalene: from halogenation.
Applications De Recherche Scientifique
Treatment of Skin Diseases
Naphthalan has been extensively studied for its therapeutic effects on skin conditions, especially psoriasis and psoriatic arthritis. The Naftalan Special Hospital in Croatia utilizes this compound oil for treating these conditions, leveraging its antiproliferative properties. Research indicates that this compound can reduce keratinocyte proliferation and decrease the number of immunocompetent cells in psoriatic lesions, thus alleviating symptoms of the disease .
Table 1: Therapeutic Effects of this compound on Skin Conditions
Cancer Research
This compound's potential as an anticancer agent has been explored through various studies. It has demonstrated selective inhibition of malignant cell proliferation without affecting non-malignant cells. In animal models, this compound has been shown to slow tumor growth and neoangiogenesis in squamous cell carcinoma .
Case Study:
A study involving a mouse model indicated that this compound significantly reduced tumor growth rates by inhibiting angiogenesis, highlighting its potential as a therapeutic agent in oncology .
Industrial Applications
This compound is also used in various industrial applications, including:
- Solvent Production : As a solvent in chemical synthesis and formulation.
- Chemical Intermediate : In the production of dyes, resins, and other chemical compounds.
Health Implications
While this compound has beneficial applications, it is essential to recognize its potential health risks associated with exposure:
Toxicity and Health Risks
Naphthalene exposure has been linked to several health issues, including hemolysis and methemoglobinemia, particularly in cases of accidental ingestion (e.g., mothballs). Epidemiological studies have suggested a correlation between naphthalene exposure and increased cancer risk, particularly laryngeal and colorectal cancers .
Table 2: Health Risks Associated with Naphthalene Exposure
Mécanisme D'action
Naphthalan exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: It inhibits the release of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.
Biphenyl: Consists of two benzene rings connected by a single bond.
Uniqueness of Naphthalan: this compound is unique due to its simple structure of two fused benzene rings, making it a versatile precursor for various chemical reactions and industrial applications. Its ease of production and wide range of applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H10O |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
InChI |
InChI=1S/C12H10O/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2 |
Clé InChI |
OMRSFKWMIDIMKJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC3=C2C(=CC=C3)CO1 |
Synonymes |
naphthalan naphthalanic oil |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















